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molecular formula C9H12FN B1344314 3-(2-Fluorophenyl)propan-1-amine CAS No. 91319-62-9

3-(2-Fluorophenyl)propan-1-amine

Cat. No. B1344314
M. Wt: 153.2 g/mol
InChI Key: RTVQQTKPOFRHHL-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

A solution of 3-(2-fluorophenyl) propionitrile (9.11 g) in tetrahydrofuran (200 mL) was heated to reflux and treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol). Approximately half of the volume of the reaction was then distilled off. The mixture was then cooled in a −15° C. bath and treated dropwise with ice water (100 mL). The mixture was then concentrated to a solid. The solid was then dissolved in water (100 mL) and treated with concentrated (12 N)HCl (50 mL). The mixture was heated at reflux for 1 h, cooled to ambient temperature, and equilibrated with diethyl ether (100 mL). The organic solution was removed and the resulting aqueous mixture, cooled by the addition of ice, and then basified (pH>10) by treatment with 10 N NaOH (70 mL). The resulting solution was extracted with diethyl ether (100 mL). The diethyl ether extract was removed, dried over anhydrous MgSO4, filtered and concentrated to afford 3-(2-fluorophenyl)propylamine (3.62 g (41% from 2-fluorobenzaldehyde)). GC/MS gave: m/z (rel.int.) 153 (M+, 10), 136 (100), 109 (50), and 83 (22).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
9.11 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol)
DISTILLATION
Type
DISTILLATION
Details
Approximately half of the volume of the reaction was then distilled off
ADDITION
Type
ADDITION
Details
treated dropwise with ice water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to a solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
treated
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated (12 N)HCl (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic solution was removed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting aqueous mixture, cooled by the addition of ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with diethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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